4'-Trifluoromethoxy-biphenyl-2-carbaldehyde

説明

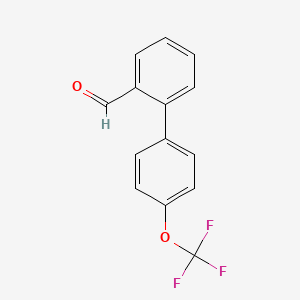

4’-Trifluoromethoxy-biphenyl-2-carbaldehyde is a chemical compound belonging to the biphenyl family. It is characterized by the presence of a trifluoromethoxy group at the 4’ position and an aldehyde group at the 2 position of the biphenyl structure. This compound is commonly used in scientific experiments due to its unique physical and chemical properties.

特性

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)19-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDYSHSBKDFJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375316 | |

| Record name | 4'-Trifluoromethoxy-biphenyl-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728919-13-9 | |

| Record name | 4'-Trifluoromethoxy-biphenyl-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 728919-13-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Suzuki–Miyaura Coupling Reaction

Overview:

The most commonly employed method for synthesizing 4'-Trifluoromethoxy-biphenyl-2-carbaldehyde is the Suzuki–Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon–carbon bond between an aryl halide and an aryl boronic acid, enabling the formation of the biphenyl scaffold with specific substitutions.

Reaction Components and Conditions:

| Component | Details |

|---|---|

| Catalyst | Palladium(0) or Palladium(II) complexes |

| Base | Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3) |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Reaction Time | Typically several hours, depending on scale and substrate |

- The aryl halide bearing the aldehyde group at the 2-position is reacted with the aryl boronic acid functionalized with the trifluoromethoxy group at the 4' position.

- Under the catalysis of palladium complexes and in the presence of a carbonate base, the coupling proceeds to yield the biphenyl aldehyde product.

- The reaction is generally carried out under inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.

- Industrial production utilizes continuous flow reactors and automated systems to maintain consistent reaction parameters, improving yield and purity.

- Optimization includes precise control of temperature, reactant feed rates, and catalyst loading to maximize efficiency and minimize by-products.

- High selectivity and yield.

- Mild reaction conditions compatible with sensitive functional groups.

- Scalability from laboratory to industrial scale.

Reference:

This method is the primary synthetic route reported for this compound synthesis, emphasizing the Suzuki–Miyaura coupling as the cornerstone of its preparation.

Oxazoline-Directed Synthesis and Hydrolysis

A more complex synthetic route involves the preparation of biphenyl derivatives bearing oxazoline groups, which serve as directing groups for regioselective functionalization, followed by hydrolysis to yield carboxylic acids or aldehydes.

- Preparation of 2-(4,4-dimethyl-2-oxazolin-2-yl)-4'-trifluoromethylbiphenyl via Grignard reaction with p-bromotrifluoromethylbenzene.

- Subsequent hydrolysis under reflux in hydrochloric acid to convert the oxazoline moiety into a carboxylic acid or aldehyde group.

| Step | Conditions | Yield |

|---|---|---|

| Grignard addition | Mg turnings, iodine, dibromethane, THF, reflux | 33% (for oxazoline intermediate) |

| Hydrolysis | 6 N HCl, reflux 2 hours | 86% (for carboxylic acid) |

Implication for Aldehyde Synthesis:

- This method demonstrates regioselective introduction of trifluoromethyl groups and subsequent functional group transformations that can be tailored for aldehyde synthesis, potentially applicable to this compound.

Summary Table of Preparation Methods

Research Findings and Notes

- The Suzuki–Miyaura coupling is the most efficient and selective method for synthesizing this compound, favored for its mild conditions and scalability.

- Industrial synthesis optimizes this method by employing continuous flow reactors to enhance yield and purity.

- Alternative methods involving Grignard reagents and oxazoline intermediates provide useful strategies for preparing related biphenyl derivatives and may be adapted for the target compound.

- The trifluoromethoxy group significantly influences the electronic properties of the biphenyl core, necessitating careful control of reaction conditions to avoid side reactions or deactivation of catalysts.

- Detailed characterization of intermediates and final products is typically performed using NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

化学反応の分析

Types of Reactions

4’-Trifluoromethoxy-biphenyl-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 4’-Trifluoromethoxy-biphenyl-2-carboxylic acid

Reduction: 4’-Trifluoromethoxy-biphenyl-2-methanol

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

4'-Trifluoromethoxy-biphenyl-2-carbaldehyde serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules and materials. Its unique trifluoromethoxy group enhances its electronic properties, making it valuable in developing new materials such as liquid crystals and polymers .

Biology

In biological research, this compound is employed as a probe in biochemical assays and studies involving enzyme-catalyzed reactions. The aldehyde functional group can form covalent bonds with nucleophilic sites in biological molecules, influencing enzyme activity and receptor binding .

Medicine

The compound is investigated for potential therapeutic properties. It acts as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its role as an allosteric modulator has been explored in various studies, indicating its potential in drug development .

Industry

In industrial applications, this compound is used in producing specialty chemicals and advanced materials. Its unique properties allow it to be incorporated into formulations that require specific electronic characteristics.

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Characteristics |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Enhances electronic properties |

| Biology | Probe in biochemical assays | Forms covalent bonds with biomolecules |

| Medicine | Precursor for pharmaceuticals | Potential therapeutic properties |

| Industry | Production of specialty chemicals | Used in advanced material formulations |

Case Study 1: Biochemical Assays

A study investigated the use of this compound as a probe for enzyme-catalyzed reactions. The compound demonstrated significant interactions with target enzymes, leading to measurable changes in activity levels, thus validating its utility as a biochemical probe .

Case Study 2: Drug Development

Research focused on the compound's role as an allosteric modulator in neurological pathways showed promising results. It was found to enhance the effects of certain neurotransmitters, suggesting potential applications in treating conditions like depression and anxiety disorders .

作用機序

The mechanism of action of 4’-Trifluoromethoxy-biphenyl-2-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The trifluoromethoxy group imparts unique electronic properties, influencing the compound’s reactivity and interaction with molecular targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

類似化合物との比較

Similar Compounds

- 4’-Methoxy-biphenyl-2-carbaldehyde

- 4’-Chloromethoxy-biphenyl-2-carbaldehyde

- 4’-Fluoromethoxy-biphenyl-2-carbaldehyde

Uniqueness

4’-Trifluoromethoxy-biphenyl-2-carbaldehyde is unique due to the presence of the trifluoromethoxy group, which significantly alters its electronic properties compared to similar compounds. This modification enhances its stability, reactivity, and potential applications in various fields. The trifluoromethoxy group also increases the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

生物活性

4'-Trifluoromethoxy-biphenyl-2-carbaldehyde is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a biphenyl core with a trifluoromethoxy group at the 4' position and an aldehyde group at the 2 position. This structure contributes to its unique electronic properties, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its functional groups:

- Aldehyde Group : Capable of forming covalent bonds with nucleophilic sites in proteins, which can modulate enzyme activity and receptor interactions.

- Trifluoromethoxy Group : Enhances the compound's lipophilicity, potentially improving bioavailability and efficacy in biological systems.

These interactions can lead to various biochemical effects, including modulation of enzyme-catalyzed reactions and influence on cellular signaling pathways.

Enzyme Inhibition

The aldehyde functionality suggests that this compound could inhibit specific enzymes through covalent modification. In vitro studies are necessary to elucidate which enzymes may be affected and the implications for metabolic pathways.

Cytotoxicity Studies

Preliminary cytotoxicity assessments using standard assays such as MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) can provide insights into the compound's potential as an anticancer agent. The cytotoxic effects should be evaluated against various cancer cell lines to determine selectivity and potency .

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Enzyme Interaction Studies :

- Cytotoxicity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 4’-Methoxy-biphenyl-2-carbaldehyde | Moderate antimicrobial | Active against Gram-positive bacteria |

| 4’-Chloromethoxy-biphenyl-2-carbaldehyde | Low cytotoxicity | Limited efficacy in cancer cell lines |

| 4’-Fluoromethoxy-biphenyl-2-carbaldehyde | High enzyme inhibition | Significant effects on metabolic enzymes |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4'-Trifluoromethoxy-biphenyl-2-carbaldehyde?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, reacting 2-bromobenzaldehyde derivatives with trifluoromethoxy-substituted phenylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a toluene/water solvent system. Reaction conditions (temperature, catalyst loading, and stoichiometry) should be optimized via Design of Experiments (DoE) to maximize yield .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography or recrystallization. Confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology :

- X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualization of bond angles and torsion angles .

- Spectroscopy : ¹H/¹³C NMR (verify aldehyde proton at ~10 ppm and trifluoromethoxy group splitting patterns), FT-IR (C=O stretch ~1700 cm⁻¹), and HRMS for molecular ion confirmation .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Use fume hoods for reactions involving volatile intermediates.

- Dispose of waste via licensed hazardous waste services to prevent environmental contamination .

Q. How does the trifluoromethoxy group influence solubility in common solvents?

- Analysis : The electron-withdrawing trifluoromethoxy group reduces polarity, enhancing solubility in non-polar solvents (e.g., toluene, DCM). Conduct solubility tests via gravimetric analysis or UV-Vis spectroscopy in solvents like DMSO, ethanol, and THF. Compare with non-fluorinated analogs to quantify polarity effects .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during cross-coupling reactions of this compound?

- Investigation :

- Side-reactions : Hydrolysis of the aldehyde group under basic conditions or homocoupling of boronic acids. Use LC-MS to identify byproducts.

- Catalyst optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos to suppress undesired pathways. Monitor reaction kinetics via in-situ IR .

Q. How can computational modeling predict the reactivity of the aldehyde group in nucleophilic additions?

- Approach :

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electrophilic sites.

- Compare LUMO energy levels of this compound with analogs (e.g., 4-fluoro derivatives) to rationalize reactivity trends .

Q. What crystallographic software tools are recommended for analyzing non-covalent interactions in its crystal lattice?

- Tools :

- SHELX suite : Refine crystal structures and identify π-π stacking or halogen bonding using Hirshfeld surface analysis.

- Mercury (CCDC) : Visualize packing diagrams and quantify intermolecular distances .

Q. How can bioactivity data contradictions arise in enzyme inhibition assays involving this compound?

- Resolution :

- Assay conditions : Check solvent effects (DMSO concentration) on enzyme activity.

- Metabolite interference : Use LC-MS to detect degradation products during assays.

- Statistical validation : Apply ANOVA to compare replicates and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。